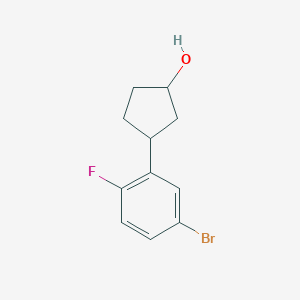
3-(5-Bromo-2-fluorophenyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-fluorophenyl)cyclopentanol is an organic compound with the molecular formula C11H12BrFO It is a cyclopentanol derivative where the cyclopentanol ring is substituted with a 5-bromo-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)cyclopentanol typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluoro substituents at the desired positions.
Cyclopentanol Formation: The substituted phenyl ring is then reacted with cyclopentanone in the presence of a suitable catalyst to form the cyclopentanol derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes followed by cyclopentanol formation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)cyclopentanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromo or fluoro substituents.
Substitution: The bromo and fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(5-Bromo-2-fluorophenyl)cyclopentanone.
Reduction: Formation of 3-(2-Fluorophenyl)cyclopentanol or 3-(5-Bromo-phenyl)cyclopentanol.
Substitution: Formation of various substituted cyclopentanol derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)cyclopentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-chlorophenyl)cyclopentanol
- 3-(5-Bromo-2-methylphenyl)cyclopentanol
- 3-(5-Fluoro-2-methylphenyl)cyclopentanol
Uniqueness
3-(5-Bromo-2-fluorophenyl)cyclopentanol is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C11H12BrFO |
|---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H12BrFO/c12-8-2-4-11(13)10(6-8)7-1-3-9(14)5-7/h2,4,6-7,9,14H,1,3,5H2 |
InChI Key |
GLICFHTZDUAOSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C2=C(C=CC(=C2)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















